An In-depth Technical Guide to cis-1,4-Hexadiene: Chemical Properties and Structure
An In-depth Technical Guide to cis-1,4-Hexadiene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1,4-Hexadiene is a volatile, colorless liquid hydrocarbon with the chemical formula C₆H₁₀. As a diene, its structure is characterized by two carbon-carbon double bonds, which are located at the first and fourth positions of the six-carbon chain with a cis configuration around the internal double bond. This specific arrangement of double bonds makes it a valuable monomer and intermediate in organic synthesis, particularly in the production of specialty polymers and fine chemicals. This technical guide provides a comprehensive overview of the chemical properties and structural features of cis-1,4-hexadiene, intended for professionals in research and development.
Chemical and Physical Properties
The physical and chemical properties of cis-1,4-hexadiene are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀ | [1] |
| Molecular Weight | 82.14 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 65-66 °C | [2] |
| Melting Point | <-96 °C | [4] |
| Density | 0.707 g/mL at 20 °C | [2][5] |
| Refractive Index (n20/D) | 1.415 | [2] |
| Solubility in Water | Insoluble | [6] |
| Solubility in Organic Solvents | Soluble in ether, ethanol, and benzene | [6] |
| Flash Point | -46 °C (-50.8 °F) (closed cup) | [2] |
| Vapor Density | 2.8 (Air = 1) | [3] |
Structural Information
The structural characteristics of cis-1,4-hexadiene, including its nomenclature and key identifiers, are detailed in the following table. The cis configuration of the double bond at the C4-C5 position significantly influences the molecule's geometry and reactivity.
| Identifier | Value | Reference |
| IUPAC Name | (4Z)-hexa-1,4-diene | [1] |
| Synonyms | (Z)-1,4-Hexadiene, cis-1,4-Hexadiene | [1] |
| CAS Number | 7318-67-4 | [1] |
| SMILES String | C\C=C/CC=C | [2] |
| InChI | 1S/C6H10/c1-3-5-6-4-2/h3-4,6H,1,5H2,2H3/b6-4- | [2] |
| InChIKey | PRBHEGAFLDMLAL-XQRVVYSFSA-N | [2] |
Molecular Geometry
Reactivity and Applications
The two double bonds in cis-1,4-hexadiene are the centers of its reactivity. It can undergo a variety of reactions typical of alkenes, including addition reactions (hydrogenation, halogenation, hydrohalogenation), polymerization, and metathesis.
A significant application of cis-1,4-hexadiene is as a comonomer in the production of ethylene-propylene-diene monomer (EPDM) rubbers. The non-conjugated diene structure allows for the incorporation of unsaturation into the polymer backbone, which can then be cross-linked (vulcanized) to produce durable and elastic materials.
Experimental Protocols
Synthesis of cis-1,4-Hexadiene
A common method for the synthesis of 1,4-hexadiene is the rhodium-catalyzed reaction of ethylene and butadiene.[7][8][9] The following is a generalized protocol based on information from the patent literature.
Objective: To synthesize 1,4-hexadiene from ethylene and butadiene using a rhodium catalyst.
Materials:
-
Ethylene
-
1,3-Butadiene
-
Rhodium catalyst (e.g., a cyclopentadienylrhodium complex)[7]
-
Hydrohalic acid (e.g., HCl)[7]
-
Anhydrous solvent (e.g., a hydrocarbon or chlorinated solvent)
Procedure:
-
A pressure reactor is charged with the rhodium catalyst and the anhydrous solvent under an inert atmosphere.
-
The reactor is cooled, and a specific amount of hydrohalic acid is introduced.
-
A predetermined molar ratio of 1,3-butadiene is added to the reactor.
-
The reactor is then pressurized with ethylene to the desired reaction pressure.
-
The reaction mixture is heated to a temperature in the range of 35-300 °C and stirred for a specified duration.[7]
-
After the reaction period, the reactor is cooled, and the excess pressure is vented.
-
The product mixture is collected, and the 1,4-hexadiene is isolated and purified, typically by distillation. The cis and trans isomers may be separated by fractional distillation or chromatography.
Note: The specific conditions, including catalyst concentration, solvent, temperature, pressure, and reaction time, will significantly influence the yield and the cis/trans isomer ratio of the product. These parameters need to be optimized for a specific catalytic system.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum would show signals for the vinyl protons of the two double bonds and the allylic methylene protons. The protons on the cis-double bond would exhibit a smaller coupling constant (J-value) compared to those on a trans-double bond.
¹³C NMR: The spectrum would display distinct signals for the four types of carbon atoms present in the molecule: the two sp² carbons of the terminal double bond, the two sp² carbons of the internal cis-double bond, the sp³ carbon of the methylene group, and the sp³ carbon of the methyl group.[1][10]
Infrared (IR) Spectroscopy
The IR spectrum of cis-1,4-hexadiene is characterized by absorption bands corresponding to the various vibrational modes of its functional groups.
-
C-H stretching (sp²): Above 3000 cm⁻¹
-
C-H stretching (sp³): Below 3000 cm⁻¹
-
C=C stretching: Around 1640-1680 cm⁻¹
-
C-H bending (out-of-plane) for the cis-disubstituted alkene: Around 675-730 cm⁻¹ (a key indicator of the cis geometry)
Safety Information
cis-1,4-Hexadiene is a highly flammable liquid and vapor. It is classified as acutely toxic if swallowed and may be fatal if it enters the airways.[2] Appropriate personal protective equipment, including safety glasses, gloves, and respiratory protection, should be used when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition.
Logical Relationships and Workflows
The following diagrams illustrate the logical relationship of cis-1,4-hexadiene to its isomers and a general workflow for its synthesis.
References
- 1. 1,4-Hexadiene, (4Z)- | C6H10 | CID 5365553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-1,4-Hexadiene ≥99.0% | 7318-67-4 [sigmaaldrich.com]
- 3. 1,4-Hexadiene | C6H10 | CID 11599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-2-trans-4-hexadiene [stenutz.eu]
- 5. cis-1,4-Hexadiene = 99.0 7318-67-4 [sigmaaldrich.com]
- 6. 1,4-Hexadiene (CAS 592-45-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. US3636122A - Preparation of 1 4-hexadiene from ethylene and butadiene with selected cyclopentadienylrhodium catalysts - Google Patents [patents.google.com]
- 8. US3502738A - Preparation of 1,4-hexadiene from ethylene and butadiene with selected hydrocarbon-rhodium catalysts - Google Patents [patents.google.com]
- 9. Selective rhodium catalysed synthesis of trans-1,4-hexadiene in polyethylene glycol 1000–water solvent systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 1,4-HEXADIENE(7319-00-8) 13C NMR spectrum [chemicalbook.com]
